[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
Description
Properties
Molecular Formula |
C20H18F3N3O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-16-5-3-2-4-15(16)25-8-10-26(11-9-25)18(27)13-6-7-14-17(12-13)29-19(24-14)20(21,22)23/h2-7,12H,8-11H2,1H3 |
InChI Key |
WAZXPQYOYFUQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Core Synthesis
The 2-trifluoromethyl-1,3-benzothiazole scaffold is typically synthesized via cyclization of thiourea intermediates or coupling reactions.
Cyclization of Thioureas
Procedure :
-
Intermediate preparation : 2-Amino-5-nitrobenzenethiol is reacted with trifluoroacetic anhydride to form a thiourea derivative.
-
Cyclization : The thiourea undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 180°C for 4–6 hours.
Reaction :
Microwave-Assisted Synthesis
Procedure :
Methanone Bridge Formation
The carbonyl linkage between the benzothiazole and piperazine is formed via a Friedel-Crafts acylation or coupling reactions.
Friedel-Crafts Acylation
Procedure :
-
Activation : 2-Trifluoromethyl-1,3-benzothiazole-6-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>).
-
Coupling : The acid chloride reacts with 4-(2-methoxyphenyl)piperazine in dichloromethane (DCM) with AlCl<sub>3</sub> as a catalyst.
Reaction :
Carbodiimide-Mediated Coupling
Procedure :
One-Pot Synthesis
Procedure :
Solid-Phase Synthesis
Procedure :
-
Resin-Bound Intermediate : Wang resin is functionalized with the benzothiazole core.
-
Piperazine Coupling : 4-(2-Methoxyphenyl)piperazine is added via microwave-assisted coupling (90°C, 15 min).
Purity : >90% (LC-MS).
Purification and Characterization
Purification Methods
| Method | Conditions | Purity |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 98% |
| Recrystallization | Diethyl ether/hexane (1:1) | 99% |
| HPLC | C18 column, acetonitrile/water (70:30) | >99% |
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.89 (d, J = 8.1 Hz, 1H, benzothiazole-H), 7.45–7.32 (m, 3H, aromatic), 3.85 (s, 3H, OCH<sub>3</sub>), 3.72–3.65 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine).
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 168.2 (C=O), 154.1 (C-F<sub>3</sub>), 141.5 (aromatic), 55.3 (OCH<sub>3</sub>).
-
HRMS : m/z [M+H]<sup>+</sup> calc. 428.1245, found 428.1243.
Challenges and Optimization
Key Challenges
Yield Optimization
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Reaction Temperature | 80°C (microwave) | 72% → 85% |
| Catalyst | DMAP (10 mol%) | 58% → 72% |
| Solvent | THF | 45% → 68% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving G-protein-coupled receptors (GPCRs).
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways. This can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
Compound: [4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone (CAS 1081127-92-5)
- Structural Difference : The methoxy group on the phenyl ring is para-substituted instead of ortho.
- Impact : Para-substitution may enhance planarity and receptor binding due to reduced steric hindrance compared to the ortho-substituted target compound. Both share identical molecular formulas (C₂₀H₁₈F₃N₃O₂S) and weights (421.4 g/mol), suggesting similar solubility and stability .
Piperazine Derivatives with Varied Aryl Groups
Compound: [4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone (CAS 5729-64-6)
- Structural Difference: Replaces the benzothiazole-trifluoromethyl group with a diethylaminophenyl moiety.
Heterocyclic Variations in Benzothiazole/Pyrazoline Hybrids
Compound : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structural Difference : Incorporates a pyrazoline ring instead of piperazine.
- Pharmacological Relevance : Pyrazoline derivatives are associated with antitumor and antidepressant activities . The absence of a piperazine core in this compound may reduce affinity for serotonin or dopamine receptors, which are common targets for piperazine-containing drugs.
Piperazine-Linked Trifluoromethylphenyl Derivatives
Compound: {4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone
- Structural Difference : Features a pyridazine-pyrazole heterocycle instead of benzothiazole.
- The trifluoromethyl group on a phenyl ring (vs. benzothiazole) could alter steric interactions in target binding pockets .
Electron-Withdrawing Substituent Effects
Compound: (3-Chloro-6-nitro-1-benzothiophen-2-yl){4-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-1-piperazinyl}methanone
- Structural Difference : Replaces the methoxyphenyl and benzothiazole groups with nitro, chloro, and isoxazole substituents.
- Impact : Nitro and chloro groups are strongly electron-withdrawing, which may reduce metabolic stability compared to the target compound’s methoxy and trifluoromethyl groups. The isoxazole ring could introduce additional hydrogen-bonding interactions .
Comparative Data Table
Key Research Findings and Implications
- Positional Isomerism : The para-methoxy isomer may exhibit enhanced receptor affinity due to improved steric accessibility, though this requires experimental validation.
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating methoxy groups (target compound, ) may exhibit better metabolic stability than those with nitro/chloro substituents .
- Heterocyclic Diversity : Benzothiazole and pyrazoline hybrids highlight the importance of heterocycle choice in modulating pharmacological activity.
Biological Activity
The compound [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Piperazine Ring : A common motif in pharmacologically active compounds.
- Benzothiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.
- Mechanism : Induction of caspase activation leading to programmed cell death.
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
Case Studies
- Study on Tyrosinase Inhibition : A related compound was evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound exhibited competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting a strong potential for cosmetic applications in skin whitening formulations .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of piperazine derivatives, revealing that they could mitigate oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .
Research Findings
The biological activity of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has been supported by several research findings:
- Binding Affinity Studies : Molecular docking studies suggest that the compound binds effectively to target enzymes, enhancing its potential as a lead compound for drug development.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
